molecular formula C21H18N2 B1588721 Hydrobenzamide CAS No. 92-29-5

Hydrobenzamide

Cat. No.: B1588721
CAS No.: 92-29-5
M. Wt: 298.4 g/mol
InChI Key: VUYRFIIFTJICNA-UHFFFAOYSA-N
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Description

Hydrobenzamide, also known as N,N’-(phenylmethylene)bis(1-phenylmethanimine), is an organic compound derived from the reaction of aromatic aldehydes with ammonia. It is characterized by its unique structure, which includes two imine groups connected by a methylene bridge. This compound is of significant interest due to its applications in organic synthesis and its role as an intermediate in the production of various nitrogen-containing compounds.

Mechanism of Action

Target of Action

Hydrobenzamide primarily targets aromatic aldehydes . The interaction between this compound and aromatic aldehydes is a crucial part of its mechanism of action .

Mode of Action

The mode of action of this compound involves a process known as indirect reductive amination . In this process, aromatic aldehydes react with aqueous ammonia to produce compounds known as Hydrobenzamides . This reaction results in the production of N, N ´- (phenylmethylene) bis (1-phenylmethanimines), which have a good yield . The Hydrobenzamides then react with sodium borohydride, reducing both imine and aminal carbons, and producing a mixture of primary and secondary benzylamine .

Biochemical Pathways

The biochemical pathway of this compound involves the reductive amination of carbonyl compounds . This method consists of condensing carbonyl compounds with amines to produce imines or iminium ions, followed by the reduction of imine carbon by catalytic hydrogenation or hydride reagents . This process is known as direct reductive amination when the carbonyl compound, the amine, and the reducing agent are mixed without prior imine or iminium ion formation .

Result of Action

The result of this compound’s action is the production of a primary and secondary benzylamine mixture . This mixture is produced when Hydrobenzamides react with sodium borohydride, reducing both imine and aminal carbons .

Action Environment

The action environment of this compound is influenced by various factors. The reaction of aromatic aldehydes with aqueous ammonia to produce Hydrobenzamides is one such factor . The presence of sodium borohydride, which reduces both imine and aminal carbons in Hydrobenzamides, is another crucial factor

Biochemical Analysis

Chemical Reactions Analysis

Types of Reactions: Hydrobenzamide undergoes several types of chemical reactions, including reduction, oxidation, and substitution. One notable reaction is its reduction with sodium borohydride, which reduces both imine and aminal carbons to produce a mixture of primary and secondary benzylamines .

Common Reagents and Conditions:

Major Products: The reduction of this compound with sodium borohydride primarily yields benzylamines, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Comparison with Similar Compounds

Hydrobenzamide can be compared with other imine-containing compounds, such as Schiff bases and other bis(imines). Its uniqueness lies in its specific structure and the ease with which it can be reduced to form benzylamines . Similar compounds include:

This compound’s distinct structure and reactivity make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N-[(benzylideneamino)-phenylmethyl]-1-phenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2/c1-4-10-18(11-5-1)16-22-21(20-14-8-3-9-15-20)23-17-19-12-6-2-7-13-19/h1-17,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYRFIIFTJICNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC(C2=CC=CC=C2)N=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92-29-5
Record name 1-Phenyl-N,N′-bis(phenylmethylene)methanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Hydrobenzamide (N,N-dibenzylidenebenzene-1,2-diamine) is an organic compound formed by the condensation of three molecules of benzaldehyde with two molecules of ammonia. This reaction typically occurs in the presence of a base and results in the elimination of three water molecules [, , , ].

A: this compound has the molecular formula C21H18N2 and a molecular weight of 298.38 g/mol. Key spectroscopic data includes characteristic peaks in NMR and IR spectra. For instance, the 1H NMR spectrum shows a singlet for the CH=N proton around 8.5 ppm [, ].

A: this compound has demonstrated efficacy as a capping agent for tin (Sn) nanoparticles, effectively controlling particle size and preventing oxidation. This is attributed to the strong coordination between the nitrogen atoms of this compound and the tin surface [, ]. Notably, this compound-capped Sn nanoparticles exhibited superior electrochemical cycling performance with higher charge capacity and better capacity retention compared to citrate or polyvinyl pyrrolidone (PVP)-capped Sn nanoparticles [].

A: Yes, this compound serves as a versatile building block in organic synthesis. For example, it can be used to synthesize β-lactams, important intermediates in the production of antibiotics like Taxol® []. Additionally, its reaction with ethyl α-oxocarboxylates offers a novel route to synthesize Δ3-pyrroline-2-one derivatives [, ].

A: this compound possesses three imine (C=N) functionalities which are susceptible to nucleophilic attack and reduction. This structural feature underpins its versatility as a synthon for various heterocyclic compounds. For instance, the reaction of this compound with acetoxyacetyl chloride is key to forming the β-lactam ring in the synthesis of Taxol® side chains [].

A: Interestingly, this compound was unexpectedly identified in the culture filtrate of the bacterium Streptomyces tendae Tü 4042. This discovery marked this compound as a novel natural product, alongside other compounds like dioxolides and anhydroshikimate [].

A: Yes, this compound can be reduced to form benzylamines. This reaction is particularly useful for synthesizing various benzylamine derivatives which are valuable intermediates in organic synthesis [].

A: Computational studies, particularly those employing density functional theory (DFT), have been crucial in understanding the thermal decomposition pathway of this compound. These studies revealed the formation of phenylmethanimine as a key intermediate, offering crucial information about its structure and stability in both gas phase and solution [].

A: this compound has a long and rich history in organic chemistry. Initially synthesized in the 19th century, its structure and properties have been extensively studied, leading to significant revisions in our understanding of its formation and reactivity. This evolution underscores the dynamic nature of chemical research and the importance of continually reevaluating established knowledge [, , ].

A: While specific data on the environmental impact of this compound is limited in the provided research, it's crucial to consider potential ecotoxicological effects and implement appropriate waste management strategies to minimize any negative environmental impact [].

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